molecular formula C14H14N4O B7518364 1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B7518364
M. Wt: 254.29 g/mol
InChI Key: CXFSZWYWXSAUSE-UHFFFAOYSA-N
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Description

1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolopyrimidines. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway.
Biochemical and physiological effects:
1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-2, which are involved in inflammation and cancer progression. It also reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes such as SOD and CAT, thereby reducing oxidative stress. Additionally, it has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its broad range of therapeutic applications. It can be used in various disease models to study its potential therapeutic effects. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one. One of the directions is to study its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for better efficacy.

Synthesis Methods

1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one can be synthesized using various methods. One of the commonly used methods is the reaction of 3-methylbenzylamine with ethyl 2-cyanoacetate to form ethyl 2-(3-methylbenzylamino)-3-oxobutanoate, which is then reacted with hydrazine hydrate to form 1-methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one.

Scientific Research Applications

1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-4-3-5-11(6-10)8-18-9-15-13-12(14(18)19)7-16-17(13)2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFSZWYWXSAUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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